BenchChemオンラインストアへようこそ!

Methyl 2-(3-chloro-4-cyanophenyl)acetate

pharmaceutical synthesis process chemistry building block

Source the definitive 3-chloro-4-cyanophenyl methyl ester building block, a privileged scaffold in FDA-approved darolutamide and Pfizer's PF-3882845. The 3-Cl/4-CN substitution pattern is uniquely optimized for androgen and mineralocorticoid receptor antagonism—fluorine or bromine analogs compromise potency. The methyl ester provides optimal crystallinity and hydrolytic lability for modular amidation. Predicted LogP 1.93 facilitates scale-up extraction. Specify this ester to eliminate SAR risk in prostate cancer or hypertension programs.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 496856-45-2
Cat. No. B3268762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-chloro-4-cyanophenyl)acetate
CAS496856-45-2
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)C#N)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3
InChIKeyHRCAEIYWKMZVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-chloro-4-cyanophenyl)acetate CAS 496856-45-2: Core Structural Identity and Pharmaceutical Intermediary Role


Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS 496856-45-2), also known as (3-chloro-4-cyanophenyl)acetic acid methyl ester, is a substituted phenylacetate ester with molecular formula C₁₀H₈ClNO₂ and molecular weight 209.63 g/mol. This compound belongs to the class of 3-chloro-4-cyanophenyl derivatives—a pharmacophore that appears in several clinically advanced drug candidates including darolutamide (BAY 1841788/ODM-201, an FDA-approved androgen receptor antagonist for prostate cancer) [1] and PF-3882845 (a mineralocorticoid receptor antagonist evaluated for hypertension and nephropathy) [2]. The 3-chloro-4-cyanophenyl moiety serves as a privileged scaffold for nuclear receptor antagonism, and the methyl ester form is specifically employed as a synthetic building block enabling modular construction of bioactive molecules via ester hydrolysis, amidation, or further functionalization of the cyano group [3].

Why Methyl 2-(3-chloro-4-cyanophenyl)acetate Cannot Be Readily Substituted by In-Class Analogs


The 3-chloro-4-cyanophenyl scaffold exhibits substitution-sensitive pharmacophoric behavior that precludes generic analog replacement. SAR studies across androgen receptor (AR) and mineralocorticoid receptor (MR) antagonist programs demonstrate that the 3-chloro/4-cyano substitution pattern is uniquely optimized for receptor binding pocket occupancy: fluorine replacement at the 3-position alters electronic distribution and binding geometry, while bromine introduces steric clashes that compromise potency . Furthermore, the methyl ester derivative serves a specific synthetic role distinct from the free carboxylic acid (CAS 34841-48-0) and other ester homologs—the methyl group provides an optimal balance of crystallinity, solubility, and hydrolytic lability under mild basic conditions for downstream transformations . In liquid crystal applications, the 3-chloro-4-cyanophenyl ester demonstrates measurably different dielectric and viscosity properties compared to its 3-fluoro analog, directly impacting device performance metrics such as threshold voltage and response time [1]. These context-dependent performance differentials make blind analog substitution a scientifically unjustifiable risk in both pharmaceutical process chemistry and materials development.

Quantitative Differentiation Evidence for Methyl 2-(3-chloro-4-cyanophenyl)acetate: Comparator-Based Performance Data


Acid-to-Ester Comparative Value: Methyl Ester as the Preferred Synthetic Intermediate Form

The methyl ester (MW 209.63) offers synthetic advantages over the free carboxylic acid (MW 195.60) for specific reaction sequences. The acid form requires activation (e.g., via coupling reagents) for amide bond formation, whereas the methyl ester can be directly subjected to aminolysis or used as a protected acid equivalent in multi-step syntheses. The methyl ester exhibits predicted LogP of 1.92718, indicating favorable organic phase partitioning for extraction and purification compared to the more polar, water-soluble acid form (pKa 3.75±0.10) . USPTO patent US 8,680,271 specifically claims a process for preparing a compound of Formula I using the methyl ester as a key intermediate, establishing its validated role in industrial-scale pharmaceutical manufacturing assigned to Merck Sharp & Dohme Corp [1].

pharmaceutical synthesis process chemistry building block esterification

Pharmaceutical Relevance: The 3-Chloro-4-Cyanophenyl Moiety in FDA-Approved Darolutamide

The 3-chloro-4-cyanophenyl fragment is a structurally essential component of darolutamide (ODM-201, BAY 1841788, CAS 1297538-32-9), an FDA-approved androgen receptor antagonist for non-metastatic castration-resistant prostate cancer [1]. The precursor ORM-15341, containing the identical 3-chloro-4-cyanophenyl moiety, demonstrated IC₅₀ = 38 nM against human androgen receptor (hAR) in AR-HEK293 cell transactivation assays, with competitive binding Ki = 8 nM . Comparative SAR studies on 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides established that the 3-chloro-4-cyano substitution pattern is critical for potent AR antagonism (IC₅₀ up to 69 nM for optimized analogs) and confers activity against antiandrogen-resistant AR variants .

androgen receptor prostate cancer darolutamide pharmacophore

Mineralocorticoid Receptor Antagonist Program: 3-Chloro-4-Cyanophenyl as an Optimized MR Binding Fragment

In a Pfizer MR antagonist optimization campaign, the 3-chloro-4-cyanophenyl moiety was identified as the optimal aryl substituent after systematic SAR evaluation. Early nonsteroidal pyrazoline MR antagonists suffered from poor solubility and hERG channel inhibition liability. Incorporation of a carboxylate moiety onto the scaffold containing the 3-chloro-4-cyanophenyl group successfully mitigated both issues while maintaining MR potency [1]. The resulting lead compound, PF-3882845 ((3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid), demonstrated superior blood pressure attenuation in Dahl salt-sensitive hypertensive rats compared to eplerenone, plus significant reduction in urinary albumin and renal protection [1].

mineralocorticoid receptor hypertension nephropathy PF-3882845

Liquid Crystal Application: Comparative Dielectric and Viscosity Properties of 3-Chloro vs. 3-Fluoro Analogs

In liquid crystal material development, the 3-chloro-4-cyanophenyl ester derivatives exhibit measurably different physical properties compared to their 3-fluoro counterparts. Comparative evaluation of 3-chloro-4-cyanophenyl 4′-n-propylbenzoate versus 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate reveals that the chloro analog decreases the N-1 transition temperature less, increases birefringence more, and increases bulk viscosity more than the fluoro analog [1]. Critically, the chloro derivative reduces threshold voltage to a greater extent than the fluoro analog—a performance metric directly relevant to power consumption in electro-optical displays [1]. Patent literature further discloses 3-chloro-4-cyanophenyl 4′-substituted benzoates as suitable liquid crystal materials for display applications, claiming compounds where the 3-chloro-4-cyanophenyl ester core is essential [2].

liquid crystal dielectric anisotropy nematic phase electro-optical displays

Methyl 2-(3-chloro-4-cyanophenyl)acetate: Recommended Procurement and Research Application Scenarios


Medicinal Chemistry: Synthesis of Androgen Receptor (AR) Antagonist Candidates

Use this methyl ester as a key building block for constructing AR antagonist scaffolds targeting prostate cancer therapeutics. The 3-chloro-4-cyanophenyl moiety is the validated pharmacophore in darolutamide (FDA-approved) and ORM-15341 (IC₅₀ = 38 nM against hAR; Ki = 8 nM). The methyl ester enables modular coupling to pyrazole, pyrazoline, or acetamide cores via ester hydrolysis followed by amide bond formation. This compound is specifically suitable for programs pursuing non-ligand-binding-pocket AR antagonism strategies .

Medicinal Chemistry: Mineralocorticoid Receptor (MR) Antagonist Development

Employ this compound as a starting material for synthesizing MR antagonists for hypertension and chronic kidney disease indications. The 3-chloro-4-cyanophenyl group was identified as the optimal aryl substituent in Pfizer's PF-3882845 program, which demonstrated superior in vivo blood pressure reduction versus eplerenone in Dahl salt-sensitive rats. The methyl ester provides a versatile handle for introducing carboxylic acid functionality identified as critical for overcoming hERG liability and solubility limitations in this chemotype .

Materials Science: Liquid Crystal Component Development

Utilize this ester or its derivatives for formulating liquid crystal mixtures in electro-optical displays. Comparative studies demonstrate that 3-chloro-4-cyanophenyl esters offer favorable birefringence and threshold voltage reduction compared to 3-fluoro analogs. These properties directly impact display brightness and power consumption. The methyl ester serves as a precursor to benzoate ester liquid crystal materials claimed in patent literature for display applications .

Process Chemistry: Multi-Step Pharmaceutical Intermediate Manufacturing

Specify this methyl ester in process development for scalable pharmaceutical synthesis. USPTO patent US 8,680,271 (Merck Sharp & Dohme Corp.) claims a validated industrial process using this compound as a key intermediate. The predicted LogP of 1.92718 supports efficient organic-phase extraction, and the ester's crystallinity facilitates purification by recrystallization. These properties make it suitable for kilogram-scale production campaigns in cGMP or R&D settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-chloro-4-cyanophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.